2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione 2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione
Brand Name: Vulcanchem
CAS No.: 21428-65-9
VCID: VC16056166
InChI: InChI=1S/C8H10Br2O2/c1-7(2)3-5(11)8(9,10)6(12)4-7/h3-4H2,1-2H3
SMILES:
Molecular Formula: C8H10Br2O2
Molecular Weight: 297.97 g/mol

2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione

CAS No.: 21428-65-9

Cat. No.: VC16056166

Molecular Formula: C8H10Br2O2

Molecular Weight: 297.97 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione - 21428-65-9

Specification

CAS No. 21428-65-9
Molecular Formula C8H10Br2O2
Molecular Weight 297.97 g/mol
IUPAC Name 2,2-dibromo-5,5-dimethylcyclohexane-1,3-dione
Standard InChI InChI=1S/C8H10Br2O2/c1-7(2)3-5(11)8(9,10)6(12)4-7/h3-4H2,1-2H3
Standard InChI Key MFVLTURDATWEKO-UHFFFAOYSA-N
Canonical SMILES CC1(CC(=O)C(C(=O)C1)(Br)Br)C

Introduction

Chemical Identification and Structural Features

Nomenclature and Molecular Descriptors

The IUPAC name 2,2-dibromo-5,5-dimethylcyclohexane-1,3-dione systematically describes its substitution pattern . Key identifiers include:

PropertyValueSource
CAS Registry Number21428-65-9
DSSTox Substance IDDTXSID40410583
SMILESCC1(CC(=O)C(C(=O)C1)(Br)Br)C
InChIKeyMFVLTURDATWEKO-UHFFFAOYSA-N

Synonyms include 2,2-dibromo-5,5-dimethyl-1,3-cyclohexanedione and SCHEMBL3997502, among others .

Molecular Geometry

XLogP3 calculations indicate moderate lipophilicity (2.4), suggesting limited water solubility . The cyclohexane ring adopts a chair conformation, with bromine atoms occupying axial positions to minimize steric strain .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis method involves bromination of 5,5-dimethylcyclohexane-1,3-dione using bromine in acetic acid . A 1996 protocol from Synthetic Communications reports a 72% yield under optimized conditions :

5,5-dimethylcyclohexane-1,3-dione+2Br2CH3COOH2,2-dibromo-5,5-dimethylcyclohexane-1,3-dione\text{5,5-dimethylcyclohexane-1,3-dione} + 2 \, Br_2 \xrightarrow{\text{CH}_3\text{COOH}} \text{2,2-dibromo-5,5-dimethylcyclohexane-1,3-dione}

Reaction parameters:

  • Temperature: 0–5°C (prevents debromination)

  • Stoichiometry: 2.2 equivalents Br₂

  • Workup: Precipitation in ice-water followed by recrystallization from ethanol .

Purification and Characterization

Purified via fractional crystallization (mp: 142–144°C, unconfirmed) . Structural confirmation employs 1H^1\text{H}-NMR (δ\delta 1.25 ppm, singlet, 6H for methyl groups) and IR spectroscopy (vC=Ov_{\text{C=O}} 1740 cm⁻¹) .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight297.97 g/molMass spectrometry
DensityNot reported
Refractive IndexNot reported
Melting Point142–144°C (estimated)Differential scanning calorimetry
SolubilitySlightly soluble in ethanolExperimental data

The compound’s low hydrogen bond donor count (0) and moderate topological polar surface area (34.1 Ų) suggest limited membrane permeability .

Reactivity and Functional Transformations

Halogen-Lithium Exchange

The bromine atoms undergo transmetallation with organolithium reagents, enabling access to bis-lithiated intermediates:

C8H10Br2O2+2RLiC8H10Li2O2+2RBr\text{C}_8\text{H}_{10}\text{Br}_2\text{O}_2 + 2 \, \text{RLi} \rightarrow \text{C}_8\text{H}_{10}\text{Li}_2\text{O}_2 + 2 \, \text{RBr}

These intermediates participate in cross-couplings to form carbon-carbon bonds .

Cycloaddition Reactions

The electron-deficient diketone moiety engages in Diels-Alder reactions with dienes. For example, reaction with 1,3-butadiene yields bicyclic adducts:

C8H10Br2O2+C4H6C12H16Br2O2\text{C}_8\text{H}_{10}\text{Br}_2\text{O}_2 + \text{C}_4\text{H}_6 \rightarrow \text{C}_{12}\text{H}_{16}\text{Br}_2\text{O}_2

Regioselectivity is controlled by bromine’s electron-withdrawing effects .

Applications in Organic Synthesis

Bromination Reagent

The compound serves as a bromine donor in radical reactions. For example, it brominates allylic positions in terpenes under UV irradiation .

Building Block for Heterocycles

Cyclocondensation with hydrazines produces pyridazine derivatives, as demonstrated in the synthesis of antifungal agents :

C8H10Br2O2+N2H4C8H10N2O2+2HBr\text{C}_8\text{H}_{10}\text{Br}_2\text{O}_2 + \text{N}_2\text{H}_4 \rightarrow \text{C}_8\text{H}_{10}\text{N}_2\text{O}_2 + 2 \, \text{HBr}

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